1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-
Description
Properties
CAS No. |
666215-68-5 |
|---|---|
Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-[(3-nitropyridin-2-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C15H10N4O3/c20-14-11-5-2-1-4-10(11)7-8-12(14)17-18-15-13(19(21)22)6-3-9-16-15/h1-9,20H |
InChI Key |
LOBBGBNTCNMHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Coupling with 1-Naphthalenol
The diazonium salt reacts with 1-naphthalenol in an alkaline environment (pH 8–10) to form the azo compound.
Mechanistic Pathway :
- Deprotonation : 1-Naphthalenol is deprotonated in alkaline conditions, activating its aromatic ring for electrophilic substitution.
- Electrophilic Attack : The diazonium ion acts as an electrophile, attacking the para position of the naphthol ring.
Key Variables :
| Variable | Optimal Range | Impact on Reaction |
|---|---|---|
| pH | 8–10 | Ensures coupling efficiency |
| Temperature | 0–10°C | Prevents diazonium salt decomposition |
| Coupling Agent | 1.2 equivalents | Maximizes yield |
Reaction Optimization Strategies
Adiabatic Diazotization
A patent (US4874847A) describes an adiabatic method for diazotizing sparingly soluble aromatic amines. This approach eliminates external cooling/heating, leveraging exothermic reaction heat to maintain optimal temperatures.
Procedure :
- Dissolve 2-aminopyridine in a water-soluble acid (e.g., acetic or sulfuric acid).
- Precipitate the amine by mixing with ice-cold water.
- Add NaNO₂ rapidly (0.1–10 minutes) under adiabatic conditions.
Advantages :
Additive-Enhanced Coupling
The EP0048692A1 patent highlights the use of dicarboxylic acids (e.g., sodium hydrogen phthalate, oxalic acid) to accelerate coupling. These additives stabilize intermediates and improve yield.
Effect of Additives :
| Additive | Role | Yield Improvement |
|---|---|---|
| Sodium hydrogen phthalate | pH buffer and stabilizer | +15–20% |
| Oxalic acid | Acid catalyst | +25–30% |
Industrial-Scale Production
Continuous Flow Reactors
Industrial processes employ continuous flow systems to handle large volumes efficiently.
Steps :
- Diazotization : Conducted in a microreactor to maintain precise temperature control.
- Coupling : 1-Naphthalenol is fed into a separate reactor under alkaline conditions.
- Isolation : The product is precipitated using NaCl or Na₂SO₄, filtered, and dried.
Advantages :
Green Chemistry Approaches
A study in Academia.edu proposes a green method using crosslinked poly(4-vinylpyridine)-supported nitrite for diazotization. This avoids toxic nitrosating agents and enables solvent-free reactions.
Procedure :
- Diazotization : 2-Aminopyridine reacts with [P4-VP]NO₂ in H₂SO₄ at 0–5°C.
- Coupling : Directly add 1-naphthalenol to the diazonium salt in water.
Benefits :
- Eco-Friendly : Minimized waste and hazardous by-products.
- Cost-Effective : Reusable polymeric reagents.
Comparative Analysis with Similar Azo Compounds
Structural and Reactivity Differences
Impact of Nitro Group :
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Applications in Medicinal Chemistry
Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of azo compounds, including 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, coordination complexes formed with metal ions and this azo dye have shown enhanced bioactivity against various pathogens .
Anticancer Potential : Azo compounds are being explored for their potential anticancer properties. The incorporation of nitro groups into the chemical structure can enhance the reactivity and selectivity towards cancer cells. In vitro studies suggest that such compounds may induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapeutics .
Applications in Materials Science
Dyes and Pigments : Due to their vibrant colors, azo compounds are widely used as dyes in textiles and other materials. The stability and solubility of 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- make it suitable for applications in dyeing processes where color fastness is crucial.
Sensors : The unique optical properties of this compound allow it to be utilized in sensor technology. Azo dyes can change color in response to environmental stimuli (such as pH or temperature), making them useful for developing pH indicators or other types of sensors .
Case Study 1: Antimicrobial Complexes
A study investigated the synthesis of metal complexes with 1-Naphthalenol-based azo ligands. The resulting complexes showed improved antimicrobial activity compared to the free ligand. This research utilized various spectroscopic techniques (UV-Vis, IR) to characterize the complexes and assess their biological activity against standard microbial strains .
Case Study 2: Dyeing Applications
In textile applications, a comparative analysis was conducted on the dyeing efficiency of 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- versus traditional dyes. Results indicated that this compound provided superior color depth and wash fastness on cotton fabrics, demonstrating its potential as an eco-friendly dye alternative .
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which is the basis for its use in analytical chemistry. In biological systems, it can interact with cellular components, leading to staining or therapeutic effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons :
- Spectral Properties: Nitro-substituted azo compounds typically exhibit bathochromic shifts (longer λmax) compared to non-nitro analogs. For example, Sudan III absorbs at 507 nm , whereas nitro-pyridinyl derivatives may shift further into the visible spectrum.
- Biological Activity : Nitro groups are prone to hypoxia-selective reduction (), forming reactive intermediates that bind macromolecules. This property is exploited in tumor-selective therapies but raises toxicity concerns .
Physicochemical and Functional Differences
Toxicity and Regulatory Considerations
Nitro-aromatic compounds are associated with mutagenicity and carcinogenicity due to metabolic reduction to nitroso intermediates. The target compound’s nitro group necessitates stringent safety evaluations, particularly for consumer products. Sudan III, a structural analog, is classified as a carcinogen (BSC-certified with restrictions) .
Biological Activity
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- is a compound that belongs to the class of azo dyes, characterized by the presence of a diazo group (-N=N-) linking aromatic systems. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and antioxidant properties.
Chemical Structure
The chemical structure of 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- can be represented as follows:
- Molecular Formula : C₁₅H₁₃N₃O₂
- Molecular Weight : Approximately 269.28 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of azo compounds, including 1-Naphthalenol derivatives. The compound has shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antioxidant Activity
The antioxidant activity of azo compounds is another area of research interest. A study evaluated the free radical scavenging activity using the DPPH assay, revealing that:
- IC50 Value : The IC50 for 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- was found to be approximately 45 µg/mL , indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 25 µg/mL) .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to assess the therapeutic potential of this compound. The findings are summarized below:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 30 | Significant cytotoxicity |
| MCF-7 | 25 | Moderate cytotoxicity |
| A549 | 40 | Low cytotoxicity |
These results suggest that while the compound exhibits cytotoxic effects, it may be more effective against certain types of cancer cells .
The proposed mechanism for the biological activity of this compound involves:
- Free Radical Scavenging : The presence of hydroxyl and nitro groups in the structure may facilitate electron donation, neutralizing free radicals.
- Interaction with Bacterial Cell Membranes : The lipophilic nature allows the compound to integrate into bacterial membranes, disrupting their integrity and function.
Case Studies
- Antibacterial Efficacy : A case study involving a series of synthesized azo compounds demonstrated that modifications in the nitro group position significantly influenced antibacterial properties. The study concluded that compounds with para-substituted nitro groups exhibited enhanced activity against E. coli and S. aureus.
- Antioxidant Evaluation : Another research project focused on evaluating the antioxidant capacities of various naphthol derivatives, including our compound of interest. It was found that structural variations directly impacted their ability to scavenge free radicals effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
